molecular formula C5H7N3O2S B2750075 6-Methylpyridazine-3-sulfonamide CAS No. 1247738-40-4

6-Methylpyridazine-3-sulfonamide

Cat. No.: B2750075
CAS No.: 1247738-40-4
M. Wt: 173.19
InChI Key: CRWFSOYHBWJGBU-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-sulfonamide is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 6-position and a sulfonamide group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the sulfonamide group further enhances its potential as a pharmacologically active compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazine-3-sulfonamide typically involves the sulfonation of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylpyridazine-3-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methylpyridazine-3-sulfonamide is unique due to the combined presence of the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The specific substitution pattern enhances its potential as a versatile pharmacophore in drug design .

Properties

IUPAC Name

6-methylpyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWFSOYHBWJGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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